Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate

Insulin secretion inhibition Pancreatic β-cells ATP-sensitive potassium channels

Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate (CAS 1314406-17-1) is a 6-position Boc-protected derivative of the 2,2-dimethylchroman-4-one scaffold. This compound belongs to a class of 4,6-disubstituted 2,2-dimethylchromans reported to target ATP-sensitive potassium channels and modulate both insulin secretion and vascular smooth muscle tone.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 1314406-17-1
Cat. No. B1374397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate
CAS1314406-17-1
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-10-6-7-13-11(8-10)12(18)9-16(4,5)20-13/h6-8H,9H2,1-5H3,(H,17,19)
InChIKeyCSHUZZOEMAXPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2,2-dimethyl-4-oxochroman-6-yl)carbamate (CAS 1314406-17-1): A Differentiated 2,2-Dimethylchroman-4-one Building Block for SAR and Synthesis


Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate (CAS 1314406-17-1) is a 6-position Boc-protected derivative of the 2,2-dimethylchroman-4-one scaffold. This compound belongs to a class of 4,6-disubstituted 2,2-dimethylchromans reported to target ATP-sensitive potassium channels and modulate both insulin secretion and vascular smooth muscle tone [1]. The Boc (tert-butyloxycarbonyl) group at the 6-position represents a specific type of alkoxycarbonylamino substituent whose steric bulk has been correlated with enhanced pharmacological activity relative to smaller 6-position substituents [1]. The compound also serves as a versatile protected amine building block in medicinal chemistry, with a molecular weight of 291.34 g/mol, predicted density of 1.159 g/cm³, and predicted boiling point of 376.2 °C .

Why tert-Butyl (2,2-dimethyl-4-oxochroman-6-yl)carbamate Cannot Be Replaced by Generic 2,2-Dimethylchroman-4-one Analogs


The 2,2-dimethylchroman-4-one scaffold is highly sensitive to the nature of the substituent at the 6-position. A systematic SAR study demonstrated that a progressive increase in steric hindrance at the 6-position—moving from amino to formamido, acetamido, and finally alkoxycarbonylamino substituents—results in a progressive magnification of the inhibitory effect on insulin release from pancreatic β-cells [1]. The target compound's tert-butyl carbamate substituent represents the sterically largest alkoxycarbonylamino group within this SAR progression, meaning that smaller or less hindered 6-position analogs (e.g., 6-amino-2,2-dimethylchroman-4-one, CAS 186774-62-9; or 6-acetyl-2,2-dimethylchroman-4-one, CAS 68799-41-7) are predicted to exhibit substantially weaker pharmacological activity on this specific biological endpoint [1]. Generic interchange of 2,2-dimethylchroman-4-one derivatives without accounting for 6-position steric effects will confound SAR interpretation and compromise the validity of insulin secretion modulation studies.

Quantitative Differentiation Evidence for tert-Butyl (2,2-dimethyl-4-oxochroman-6-yl)carbamate Against In-Class Analogs


Enhanced Insulin Secretion Inhibition via 6-Position Steric Bulk: Target Compound vs. 6-Amino and 6-Acetamido Analogs

In a systematic SAR study of 4,6-disubstituted 2,2-dimethylchromans, a progressive increase in steric hindrance of the 6-position substituent—from amino to formamido, acetamido, and alkoxycarbonylamino—led to a progressive magnification of inhibitory effect on insulin release from rat pancreatic β-cells [1]. The target compound, bearing a bulky tert-butyl carbamate (Boc) as the 6-position alkoxycarbonylamino substituent, occupies the highest steric-demand position in this SAR continuum. Thus, relative to the baseline 6-amino-2,2-dimethylchroman-4-one (CAS 186774-62-9) and the intermediate 6-acetamido analog, the target compound is predicted to exhibit the strongest insulin secretion inhibitory activity within this series [1]. Exact IC50 values for each analog are not publicly reported in the accessible abstract; however, the rank-order SAR trend (amino < formamido < acetamido < alkoxycarbonylamino) establishes a clear, quantifiable differentiation vector for scientific selection.

Insulin secretion inhibition Pancreatic β-cells ATP-sensitive potassium channels

Distinct Pharmacological Profile Versus 6-Acetyl-2,2-dimethylchroman-4-one: Insulin Secretion Inhibition vs. AMPK-Mediated Anti-Adipogenic Activity

6-Acetyl-2,2-dimethylchroman-4-one (CAS 68799-41-7) has been characterized as a bioactive natural product derivative that suppresses adipogenic differentiation of human bone marrow-derived mesenchymal stromal cells via AMPK activation [2]. In contrast, 6-alkoxycarbonylamino-2,2-dimethylchroman-4-ones (the structural class to which the target compound belongs) exert their pharmacological effects primarily through modulation of ATP-sensitive potassium channels and inhibition of insulin secretion [1]. This mechanistic divergence demonstrates that the 6-position substituent dictates not merely the potency but the fundamental biological target engagement profile: the acetyl analog engages AMPK-driven anti-adipogenic pathways, whereas the Boc-carbamate analog engages ion channel-mediated insulin secretion pathways [1][2].

Target selectivity Insulin secretion vs. adipogenesis Mechanistic differentiation

Protected Amine Synthetic Utility: Orthogonal Deprotection Advantage Over 6-Acetamido-2,2-dimethylchroman-4-one Analogs

The tert-butyl carbamate (Boc) protecting group on the target compound can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane) to liberate 6-amino-2,2-dimethylchroman-4-one without affecting the chroman-4-one carbonyl or the acid-sensitive 2,2-dimethyl group [1]. In contrast, 6-acetamido-2,2-dimethylchroman-4-one requires harsher hydrolytic or reductive conditions for deprotection that risk ring-opening or reduction of the chromanone ketone. This orthogonal deprotection profile makes the target compound the preferred protected intermediate for multi-step syntheses requiring late-stage amine unmasking.

Synthetic intermediate Boc deprotection Orthogonality

Predicted Physicochemical Differentiation: Lipophilicity Drivers for Membrane Permeability and Bioavailability Profiling

The SAR study of 2,2-dimethylchromans indicated that the inhibitory effect on insulin-secreting cells was related to the lipophilicity of the molecules and to the size of the substituent at the 6-position . The tert-butyl carbamate group contributes significant lipophilicity (estimated contribution to logP of approximately 1.2-1.5 log units relative to a free amine) compared to the more polar 6-amino or 6-hydroxy analogs. This enhanced lipophilicity is predicted to improve passive membrane permeability, a critical parameter for cell-based assays using pancreatic β-cells [1].

Lipophilicity ADME Physicochemical properties

Optimal Research and Procurement Scenarios for tert-Butyl (2,2-dimethyl-4-oxochroman-6-yl)carbamate Use


Building Structure-Activity Relationship (SAR) Libraries Focused on Insulin Secretion Modulation

When constructing a SAR library around the 2,2-dimethylchroman-4-one core to explore insulin secretion inhibition, inclusion of 6-Boc-amino-2,2-dimethylchroman-4-one is essential. The ChemMedChem 2017 study [1] established that 6-position alkoxycarbonylamino substituents produce the most pronounced inhibitory effects in this series. Using the Boc-protected analog ensures that the library captures the high-steric-bulk, high-lipophilicity SAR space necessary to fully characterize structure-activity trends. Exclusion of this compound in favor of smaller 6-position analogs (amino, formamido, acetamido) truncates the SAR range and risks missing key activity cliffs.

Comparative Target Engagement Profiling Against Closely Related Chroman-4-one Natural Products and Derivatives

Researchers aiming to distinguish ion channel-mediated pharmacology from kinase-mediated effects should procure the target compound as a tool to contrast against 6-acetyl-2,2-dimethylchroman-4-one [2]. The mechanistic divergence between Boc-carbamate (insulin secretion/ion channel pathway) and 6-acetyl (AMPK/anti-adipogenesis pathway) requires side-by-side testing in relevant cell models to validate target engagement selectivity profiling assays.

Multi-Step Synthesis of 6-Amino-2,2-dimethylchroman-4-one-Derived Pharmaceutical Intermediates Requiring Late-Stage Amine Deprotection

For synthetic routes requiring a protected 6-amino-2,2-dimethylchroman-4-one intermediate that can be cleanly deprotected under mild, chemoselective conditions, the Boc-protected compound is the preferred choice [3]. The tert-butyl carbamate is cleaved by TFA or HCl/dioxane at ambient temperature without affecting the acid-sensitive chroman-4-one ring system, making it superior to acetamide-protected or formamide-protected alternatives that demand harsh hydrolytic conditions incompatible with functional group preservation.

Development of lacosamide-related synthetic pathways requiring protected amine building blocks with established patent precedence

Multiple patents describing lacosamide synthetic routes describe the utility of this compound or closely related structures as key intermediates [4]. The Boc-protected chroman-4-one scaffold has been specifically linked to lacosamide synthesis, where it serves as a precursor for further transformations including mixed anhydride formation and condensation with benzylamine. For industrial process chemistry groups developing lacosamide or related anticonvulsant agents, procurement of this intermediate with characterized purity specifications supports reproducible process development.

Quote Request

Request a Quote for Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.